Cas no 351015-67-3 (1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde)

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is a versatile indole derivative featuring a reactive aldehyde group at the 3-position and a hydroxypropyl substituent on the nitrogen atom. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both aldehyde and hydroxyl functionalities allows for selective modifications, enabling the construction of complex molecular architectures. Its indole core contributes to biological relevance, making it useful in medicinal chemistry research. The compound exhibits good solubility in polar organic solvents, facilitating its handling in synthetic applications. Care should be taken during storage due to the reactivity of the aldehyde group.
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde structure
351015-67-3 structure
Product Name:1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
CAS No:351015-67-3
MF:C12H13NO2
MW:203.237123250961
MDL:MFCD07186406
CID:2128381
PubChem ID:3159629
Update Time:2025-10-28

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
    • SCHEMBL16223080
    • UPVVKWWCJMWYND-UHFFFAOYSA-N
    • AKOS000303003
    • 1-(3-hydroxypropyl)indole-3-carbaldehyde
    • SR-01000325671
    • ALBB-036271
    • 351015-67-3
    • SR-01000325671-1
    • DB-345231
    • 1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde
    • MDL: MFCD07186406
    • Inchi: 1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2
    • InChI Key: UPVVKWWCJMWYND-UHFFFAOYSA-N
    • SMILES: OCCCN1C=C(C=O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 203.094628657Da
  • Monoisotopic Mass: 203.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 42.2Ų

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde Security Information

  • Hazard Category Code: 22-43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde Pricemore >>

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Additional information on 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde

Recent Advances in the Study of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (CAS: 351015-67-3)

1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (CAS: 351015-67-3) is a synthetic indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive compounds, particularly those targeting neurological and oncological pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde to enhance its binding affinity for serotonin receptors. The study employed molecular docking simulations and in vitro assays to demonstrate that modifications at the 3-hydroxypropyl side chain could significantly improve receptor selectivity. These findings suggest that this compound could serve as a promising scaffold for the development of novel serotonin modulators with potential applications in treating mood disorders.

Another recent study, featured in Bioorganic & Medicinal Chemistry Letters, explored the anticancer properties of derivatives synthesized from 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde. The researchers synthesized a series of analogs and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited potent inhibitory effects on tumor cell proliferation, with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as lead candidates for anticancer drug development.

Further research has also delved into the compound's role in neurodegenerative diseases. A 2022 study in ACS Chemical Neuroscience demonstrated that 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde derivatives could modulate amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. The study utilized nuclear magnetic resonance (NMR) spectroscopy and atomic force microscopy (AFM) to characterize the interactions between the compound and amyloid-beta peptides, providing insights into its potential as a therapeutic agent for neurodegenerative disorders.

In addition to its biological activities, recent advancements in synthetic methodologies have improved the efficiency of producing 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde. A 2023 publication in Organic Process Research & Development described a scalable and environmentally friendly synthesis route using catalytic hydrogenation, which achieved high yields and reduced waste generation. This development is particularly relevant for industrial-scale production, ensuring a reliable supply for further research and clinical applications.

In conclusion, 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde (CAS: 351015-67-3) continues to be a compound of significant interest in chemical biology and medicinal chemistry. Its versatility as a synthetic intermediate, coupled with its promising biological activities, positions it as a valuable tool for drug discovery. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to advance its therapeutic potential.

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